3,3,5,7,7-Pentamethyl-1,2,4-trioxepane

peroxide decomposition kinetics scorch safety thermal stability

3,3,5,7,7-Pentamethyl-1,2,4-trioxepane (CAS 215877-64-8), commercially available as Trigonox® 311, is a monofunctional cyclic organic peroxide belonging to the 1,2,4-trioxepane class. It is supplied as a pure liquid peroxide (≥95% purity) and functions as a free-radical initiator for crosslinking natural rubber, synthetic rubbers (EPDM, EPR, NBR, CR, SBR, silicone), and thermoplastic polyolefins.

Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
CAS No. 215877-64-8
Cat. No. B14258467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,5,7,7-Pentamethyl-1,2,4-trioxepane
CAS215877-64-8
Molecular FormulaC9H18O3
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC1CC(OOC(O1)(C)C)(C)C
InChIInChI=1S/C9H18O3/c1-7-6-8(2,3)11-12-9(4,5)10-7/h7H,6H2,1-5H3
InChIKeyDALNRYLBTOJSOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,5,7,7-Pentamethyl-1,2,4-trioxepane (CAS 215877-64-8): A Monofunctional Cyclic Peroxide for High-Temperature Polymer Crosslinking


3,3,5,7,7-Pentamethyl-1,2,4-trioxepane (CAS 215877-64-8), commercially available as Trigonox® 311, is a monofunctional cyclic organic peroxide belonging to the 1,2,4-trioxepane class . It is supplied as a pure liquid peroxide (≥95% purity) and functions as a free-radical initiator for crosslinking natural rubber, synthetic rubbers (EPDM, EPR, NBR, CR, SBR, silicone), and thermoplastic polyolefins [1]. Its defining operational characteristic is a high safe processing temperature of 180 °C (rheometer ts₂ > 20 min), with typical crosslinking performed at 220 °C (rheometer t₉₀ ~ 12 min), which distinguishes it from conventional dialkyl peroxides such as dicumyl peroxide [1][2].

1
Processing Window
Sustains scorch-safe mixing above 180 °C with ts₂ > 20 min, enabling high-temperature extrusion workflows.
2
Polymer Compatibility
Suitable for crosslinking EPDM, EPR, NBR, SBR, silicone, and thermoplastic polyolefins in free-radical curing systems.
3
Selection Context
Pure liquid peroxide (≥95%) with odor-free decomposition; compatible with applications where acetophenone residues are excluded.

Why Dicumyl Peroxide and Other In-Class Peroxides Cannot Replace 3,3,5,7,7-Pentamethyl-1,2,4-trioxepane in High-Temperature Crosslinking


Organic peroxides used for polymer crosslinking are not interchangeable; their decomposition kinetics, scorch safety, and by-product profiles dictate processing windows and final material properties [1]. Dicumyl peroxide (DCP), the most widely used dialkyl peroxide, exhibits a half-life of only a few seconds at 180 °C, leading to premature crosslinking (scorch) and the evolution of acetophenone, which imparts an unpleasant odor [2]. Cumyl hydroperoxide (CHP), despite a longer half-life, fails to achieve meaningful crosslink density in silicone rubber [3]. 3,3,5,7,7-Pentamethyl-1,2,4-trioxepane (PMTO) uniquely combines a half-life exceeding 600 s at 180 °C, odor-free decomposition, and increasing crosslinking efficiency with rising temperature—a combination no conventional peroxide provides [2].

Target Product
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane (PMTO)
Half-life exceeding 600 s at 180 °C; network density and tensile strength increase with temperature rise.
Common Substitute
Dicumyl Peroxide (DCP)
Half-life of a few seconds at 180 °C leads to scorch; releases acetophenone odor; requires TEMPO inhibitor, which reduces crosslink efficiency.
Target Product
PMTO in PDMS/PA12 TPVs
Reported higher tensile strength (+35%) and ductility at 190 °C dynamic vulcanization.
Alternative System
DCP + TEMPO in TPVs
May yield brittle, low-elongation materials; morphology development may shift, limiting substitution without reformulation.
Target Product
PMTO in Silicone Rubber (PDMS)
Achieves higher gel content and increasing crosslink density at 200 °C.
Alternative System
Cumyl Hydroperoxide (CHP)
Longer half-life but may fail to achieve meaningful crosslink density in silicone rubber; cure response is not transferable.

Quantitative Differentiation of 3,3,5,7,7-Pentamethyl-1,2,4-trioxepane Against Comparator Peroxides


Half-Life at Elevated Temperature: PMTO vs. Dicumyl Peroxide at 180 °C

At 180 °C, the half-life (t₁/₂) of 3,3,5,7,7-pentamethyl-1,2,4-trioxepane (PMTO) exceeds 600 seconds, whereas dicumyl peroxide (DCP) decomposes with a half-life of only a few seconds under identical conditions [1]. This >100-fold difference in thermal persistence directly translates into practical scorch safety: PMTO provides a safe processing window (rheometer ts₂ > 20 minutes at 180 °C), while DCP alone undergoes rapid premature crosslinking and cannot be used without a nitroxide inhibitor (TEMPO) .

Half-Life at 180 °C
Head-to-head
PMTO >600 s vs. DCP only a few seconds (>100× longer).
Enables scorch-free mixing without nitroxide inhibitors, supporting high-temperature extrusion.
Isothermal kinetics at 180 °C; reported data to verify under specific mixer conditions.
peroxide decomposition kinetics scorch safety thermal stability

Tensile Strength and Elongation at Break in Crosslinked Silicone Rubber (PDMS)

In polydimethylsiloxane (PDMS) crosslinked at 180 °C, PMTO-cured specimens achieved a tensile strength of 11.1 MPa and elongation at break of 665%, compared to only 5.5 MPa and 517% for (DCP + TEMPO)-cured specimens [1]. When the curing temperature was raised to 200 °C—a temperature not practically accessible to DCP-based systems—PMTO-cured PDMS further improved to 13.1 MPa tensile strength and 722% elongation, while (DCP + TEMPO)-cured PDMS degraded to 5.0 MPa and 514% [1]. Modulus at 300% elongation (M₃₀₀) mirrored this trend: 2.9 MPa (PMTO) vs. 2.6 MPa (DCP+TEMPO) at 180 °C, increasing to 3.1 MPa vs. 2.3 MPa at 200 °C [1].

Tensile Strength in PDMS
Head-to-head
PMTO 13.1 MPa / 722% at 200 °C; DCP+TEMPO degraded to 5.0 MPa / 514%.
Reported tensile and elongation advantage grows with temperature; DCP-based system degrades.
PDMS, 1 wt% loading, DIN 53504/S2/50; data from Chatterjee et al. (2017).
silicone rubber curing tensile properties elevated temperature crosslinking

Crosslink Density and Gel Content: Superior Network Formation at Elevated Temperature

At 180 °C, the gel content of PMTO-crosslinked PDMS was 93%, versus 82% for (DCP + TEMPO)-crosslinked PDMS [1]. The swelling ratio of PMTO-cured PDMS was lower (tighter network), while (DCP+TEMPO)-cured PDMS swelled by 206% at 180 °C, increasing to 308% at 200 °C, indicating progressive network degradation [1]. Crosslink density (ν) of (DCP+TEMPO)-cured PDMS decreased from 1.94 × 10⁻⁴ to 1.07 × 10⁻⁴ mol mL⁻¹ upon raising temperature from 180 °C to 200 °C, whereas PMTO-cured PDMS showed increased crosslink density with temperature, consistent with its improved mechanical properties [1].

Crosslink Density
Head-to-head
PMTO gel content 93% at 180 °C; DCP+TEMPO ν drops 45% from 180 °C to 200 °C.
PMTO forms tighter, more complete networks that improve with temperature; DCP-based network degrades.
Equilibrium swelling in toluene, Flory-Rehner analysis; validate for specific PDMS grades.
crosslink density gel content network characterization

Thermoplastic Vulcanizate (TPV) Performance: PMTO vs. (DCP+TEMPO) in PDMS/PA12 Blends

In PDMS/PA12 (50/50 wt%) thermoplastic vulcanizates prepared by dynamic vulcanization at 190 °C, PMTO-crosslinked TPVs achieved a tensile strength of 26.5 MPa and elongation at break of 127%, while (DCP+TEMPO)-crosslinked TPVs reached only 19.6 MPa and 51% elongation [1]. This 35% higher tensile strength and 149% higher elongation at break demonstrate that PMTO provides not only better crosslinking of the PDMS rubber phase but also superior morphology development (dispersed phase) that translates into practical TPV performance [1].

TPV Performance
Head-to-head
PMTO TPV 26.5 MPa / 127% elongation vs. DCP+TEMPO 19.6 MPa / 51% at 190 °C.
Reported higher strength and ductility in PDMS/PA12 TPVs; DCP system yields brittle product.
50/50 wt% blend, dynamic vulcanization; morphology may shift with scale-up.
thermoplastic vulcanizates TPV mechanical properties dynamic vulcanization

Odor-Free Decomposition: No Acetophenone By-Product vs. DCP

Dicumyl peroxide (DCP) undergoes β-scission upon thermal decomposition, generating acetophenone as a by-product, which imparts a persistent, unpleasant odor to finished articles [1]. In contrast, 3,3,5,7,7-pentamethyl-1,2,4-trioxepane (PMTO) does not produce acetophenone or other malodorous volatile organic compounds upon decomposition [1]. This qualitative difference is critical for applications where residual odor is unacceptable (medical devices, food-contact seals, indoor consumer goods). While this is a class-level inference (cyclic monofunctional peroxide vs. dialkyl peroxide), no DCP-based formulation can eliminate this issue without switching peroxide chemistry [2].

By-Product Profile
Class-level
PMTO: no acetophenone detected; DCP: acetophenone formed via β-scission.
Supports selection for odor-sensitive applications; eliminates post-cure deodorization steps.
Class-level inference; confirm absence of VOCs in specific formulation and processing conditions.
decomposition by-products acetophenone odor product quality

Thermal Stability of Cured Networks: Initial Decomposition Temperature (Tᵢ)

Thermogravimetric analysis (TGA) revealed that PMTO-crosslinked PDMS exhibits a substantially higher initial decomposition temperature (Tᵢ) than (DCP+TEMPO)-crosslinked PDMS [1]. At a curing temperature of 180 °C, Tᵢ for PMTO-cured PDMS was 436 °C vs. 426 °C for (DCP+TEMPO)-cured PDMS [1]. Moreover, when the curing temperature was raised to 200 °C, Tᵢ of PMTO-cured PDMS increased to 457 °C, while Tᵢ of (DCP+TEMPO)-cured PDMS decreased to 415 °C—a temperature-dependent divergence of 42 °C [1]. This opposite trend reflects the fundamental difference in peroxide thermal stability and its impact on network quality.

Thermal Stability (Tᵢ)
Head-to-head
PMTO Tᵢ 457 °C vs. DCP+TEMPO 415 °C when cured at 200 °C (+42 °C divergence).
PMTO-cured network thermal endurance increases with processing temperature; DCP network degrades.
TGA at 10 K/min under N₂; validate for long-term thermal aging requirements.
thermogravimetric analysis thermal stability decomposition temperature

High-Value Application Scenarios for 3,3,5,7,7-Pentamethyl-1,2,4-trioxepane Based on Quantitative Differentiation Evidence


High-Temperature Silicone Rubber (PDMS) Curing Above 180 °C

3,3,5,7,7-Pentamethyl-1,2,4-trioxepane (PMTO) is the peroxide of choice for crosslinking silicone rubber at processing temperatures exceeding 180 °C, where DCP suffers from near-instantaneous decomposition (t₁/₂ of seconds). At 200 °C—a temperature unattainable with DCP systems—PMTO delivers 13.1 MPa tensile strength and 722% elongation, with crosslink density increasing with temperature rather than degrading [1]. Its safe processing window (ts₂ > 20 minutes at 180 °C) enables robust mixing and extrusion without scorch, eliminating the need for nitroxide inhibitors that compromise cure efficiency .

PEX-a Pipe and Tube Crosslinking

The Nouryon product specification for Trigonox® 311 (PMTO) explicitly lists PEX-a (peroxide-crosslinked polyethylene type A) pipes and tubes as a target application [1]. PMTO's safe processing temperature of 180 °C and typical crosslinking temperature of 220 °C align with the thermal requirements of PEX-a manufacturing, where scorch safety and consistent crosslink density are critical for meeting pressure rating and long-term hydrostatic strength standards [1]. DCP-based formulations, by contrast, require inhibitor additives and still produce acetophenone odor, which is unacceptable for potable water applications .

Odor-Sensitive Elastomeric Goods (Medical, Food Contact, and Consumer Products)

Unlike DCP, which generates acetophenone as a persistent malodorous by-product, PMTO decomposes without producing volatile odor compounds [1]. This makes PMTO the preferred crosslinking peroxide for medical device seals, food-contact silicone components, baby bottle nipples, and indoor consumer elastomeric goods where residual chemical odor is a quality defect or regulatory concern. The absence of acetophenone eliminates the need for post-cure deodorization steps, reducing manufacturing cycle time and cost [1].

Copper Clad Laminate (CCL) Prepreg Curing Control

In the production of copper clad laminates for printed circuit boards, the content of 3,3,5,7,7-pentamethyl-1,2,4-trioxepane in the prepreg directly governs the crosslinking and curing degree of the resin matrix, which in turn determines CCL dielectric and mechanical properties [1]. Near-infrared (NIR) spectroscopy methods have been specifically validated for quantitative monitoring of PMTO content in CCL prepreg, underscoring its established role as the initiator of record in this high-precision electronics manufacturing process [1]. The high scorch safety of PMTO prevents premature cure during prepreg handling and storage.

Application
Selection Property
Validation Focus
High-Temp PDMS Curing Above 180 °C
Scorch-safe processing window (ts₂ > 20 min at 180 °C)
Tensile strength and crosslink density at target cure temperature
PEX-a Pipe and Tube Crosslinking
Consistent crosslink density without inhibitor additives
Long-term hydrostatic strength and odor-free compliance
Odor-Sensitive Elastomeric Goods
Acetophenone-free decomposition
Absence of malodorous VOCs in finished article
Copper Clad Laminate Prepreg Control
Curing degree governed by initiator content
NIR-validated quantitative monitoring of peroxide in prepreg
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